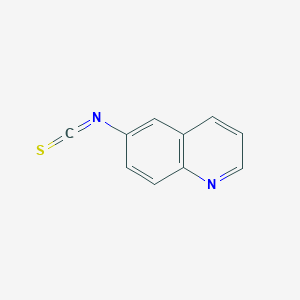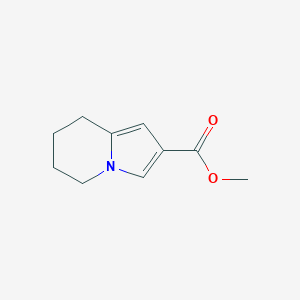
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate
概述
描述
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family This compound is characterized by a fused bicyclic structure containing nitrogen, which imparts unique chemical and biological properties
作用机制
Pharmacokinetics
, Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate exhibits high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB). It is not a substrate for P-glycoprotein, which is a protein that pumps many foreign substances out of cells. It is also not an inhibitor of cytochrome P450 enzymes, which are essential for the metabolism of many medications. The compound has a Log Po/w (iLOGP) of 2.44, indicating its lipophilicity, which can influence its absorption and distribution within the body. It is very soluble, with a solubility of 2.37 mg/ml .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature . Moreover, its solubility can be affected by the pH and temperature of the solution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C can yield the desired indolizine derivative . Another approach involves the use of palladium-catalyzed cyclization reactions to form the indolizine core .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.
化学反应分析
Types of Reactions
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolizine derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
相似化合物的比较
Similar Compounds
- Methyl 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
- Methyl 6-(2-bromophenylamino)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Uniqueness
Methyl 5,6,7,8-Tetrahydroindolizine-2-carboxylate stands out due to its unique bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
属性
IUPAC Name |
methyl 5,6,7,8-tetrahydroindolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLBZKSWSSHAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B3178876.png)
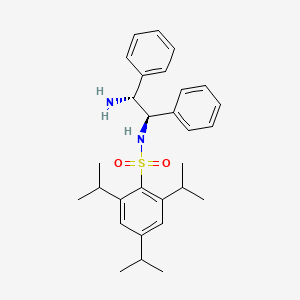
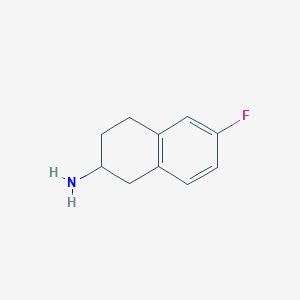
![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)
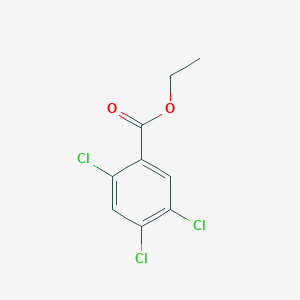
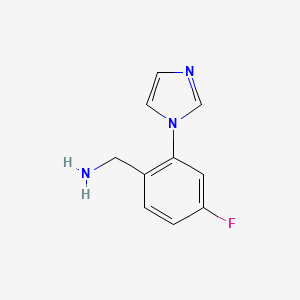
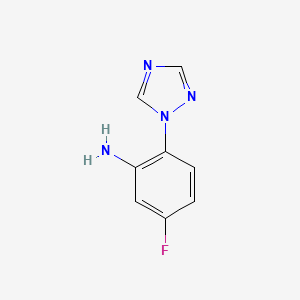
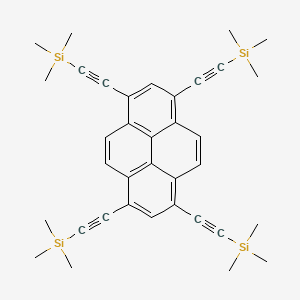
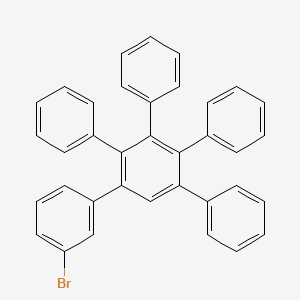
![Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3178954.png)
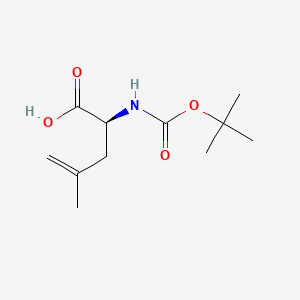

![(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)](/img/structure/B3178982.png)
